molecular formula C5H7NO4S B15181553 2,4-Thiazolidinedicarboxylic acid, trans- CAS No. 141627-81-8

2,4-Thiazolidinedicarboxylic acid, trans-

Cat. No.: B15181553
CAS No.: 141627-81-8
M. Wt: 177.18 g/mol
InChI Key: DAXBISKSIDBYEU-PWNYCUMCSA-N
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Description

2,4-Thiazolidinedicarboxylic acid, trans- is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Thiazolidinedicarboxylic acid, trans- can be synthesized through the condensation of L-cysteine with glyoxylic acid monohydrate in acetic acid under reflux conditions . The reaction can also be performed using dichloroacetic acid under alkaline conditions . These methods allow for the diastereoselective synthesis of the compound with high purity.

Industrial Production Methods

While specific industrial production methods for 2,4-Thiazolidinedicarboxylic acid, trans- are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials such as L-cysteine and glyoxylic acid monohydrate makes the synthesis economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedicarboxylic acid, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups can be modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, making them suitable for various synthetic applications.

Major Products Formed

The major products formed from these reactions include thiazolidine derivatives, sulfoxides, and sulfones. These products have diverse applications in medicinal chemistry and material science.

Scientific Research Applications

2,4-Thiazolidinedicarboxylic acid, trans- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedicarboxylic acid, trans- involves its interaction with various molecular targets and pathways. For example, in the inhibition of melanin production, the compound interacts with enzymes involved in the melanin biosynthesis pathway, thereby reducing the formation of eumelanin . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

2,4-Thiazolidinedicarboxylic acid, trans- can be compared with other thiazolidine derivatives such as:

The uniqueness of 2,4-Thiazolidinedicarboxylic acid, trans- lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

CAS No.

141627-81-8

Molecular Formula

C5H7NO4S

Molecular Weight

177.18 g/mol

IUPAC Name

(2R,4S)-1,3-thiazolidine-2,4-dicarboxylic acid

InChI

InChI=1S/C5H7NO4S/c7-4(8)2-1-11-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1

InChI Key

DAXBISKSIDBYEU-PWNYCUMCSA-N

Isomeric SMILES

C1[C@@H](N[C@H](S1)C(=O)O)C(=O)O

Canonical SMILES

C1C(NC(S1)C(=O)O)C(=O)O

Origin of Product

United States

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